molecular formula C10H15N B12974913 4-Ethyl-3-isopropylpyridine

4-Ethyl-3-isopropylpyridine

Cat. No.: B12974913
M. Wt: 149.23 g/mol
InChI Key: VCASEJIZJDDADY-UHFFFAOYSA-N
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Description

4-Ethyl-3-isopropylpyridine is a substituted pyridine derivative featuring an ethyl group at the 4-position and an isopropyl group at the 3-position of the aromatic pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The ethyl and isopropyl substituents are electron-donating alkyl groups, which influence the compound’s hydrophobicity, solubility, and reactivity.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

4-ethyl-3-propan-2-ylpyridine

InChI

InChI=1S/C10H15N/c1-4-9-5-6-11-7-10(9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

VCASEJIZJDDADY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-isopropylpyridine, an ethyl group can be introduced at the fourth position using ethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic attack on the ethylating agent.

Industrial Production Methods: In an industrial setting, the production of 4-Ethyl-3-isopropylpyridine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-isopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

4-Ethyl-3-isopropylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as an antimicrobial or anti-inflammatory agent.

    Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-isopropylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding properties. The ethyl and isopropyl groups can affect the compound’s lipophilicity and steric interactions, further modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Acetylpyridine

3-Acetylpyridine (C₇H₇NO) is a pyridine derivative with an acetyl group (-COCH₃) at the 3-position. Unlike 4-Ethyl-3-isopropylpyridine’s alkyl substituents, the acetyl group is electron-withdrawing, significantly altering physicochemical properties:

  • Hydrophobicity: Acetyl groups reduce Log Kow (octanol-water partition coefficient) compared to alkyl substituents, making 3-Acetylpyridine more hydrophilic .
  • Reactivity : The acetyl group enhances electrophilic substitution reactivity at the pyridine ring’s ortho and para positions, whereas alkyl groups favor nucleophilic or radical reactions.
  • Applications : 3-Acetylpyridine is used in flavoring agents and nicotinic acid synthesis, while alkyl-substituted pyridines like 4-Ethyl-3-isopropylpyridine may serve as intermediates in drug design due to their lipophilicity.

Ethyl 2-(Piperidin-4-yl)acetate

  • Log Po/w : Ethyl 2-(piperidin-4-yl)acetate has a moderate Log Po/w (~1.8), reflecting balanced hydrophobicity from its ethyl ester and piperidine moieties . In contrast, 4-Ethyl-3-isopropylpyridine’s alkyl groups likely result in a higher Log Po/w (>2.5), favoring membrane permeability.
  • Solubility : The ester group in Ethyl 2-(piperidin-4-yl)acetate enhances aqueous solubility (Log S ≈ -2.3), whereas 4-Ethyl-3-isopropylpyridine’s reduced polarity may limit water solubility .
  • Bioavailability : Piperidine derivatives often exhibit better blood-brain barrier (BBB) penetration compared to pyridines, but alkylpyridines may still serve as bioactive scaffolds in CNS-targeted drugs .

Other Pyridine Derivatives

lists pyridine derivatives like (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate, which combines halogen and ester substituents.

Data Table: Comparative Properties of Selected Compounds

Property 4-Ethyl-3-isopropylpyridine (Inferred) 3-Acetylpyridine Ethyl 2-(Piperidin-4-yl)acetate
Molecular Weight (g/mol) ~165.25 121.14 179.24
Log Kow ~2.8 (estimated) ~0.9 (polar acetyl group) 1.8
Water Solubility (Log S) Low (hydrophobic alkyl groups) Moderate -2.3
Bioavailability Score Moderate (alkyl-enhanced permeability) Low (polar substituents) High (ester and piperidine motifs)
Key Applications Drug intermediates, agrochemicals Flavoring agents, nicotinic acid synthesis CNS drug candidates, ester prodrugs

Research Findings and Trends

  • Substituent Effects : Alkyl groups (ethyl/isopropyl) increase hydrophobicity and steric hindrance, making 4-Ethyl-3-isopropylpyridine suitable for lipid-rich environments or hydrophobic binding pockets. In contrast, acetyl or ester groups improve solubility but reduce passive diffusion .
  • Synthetic Utility : Alkylpyridines are often synthesized via Friedel-Crafts alkylation or cross-coupling reactions, whereas acetylpyridines may involve acetylation or oxidation steps .
  • Toxicity and Stability : Alkyl substituents may enhance metabolic stability compared to esters, which are prone to hydrolysis .

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